ethyl 3-(1,2-dimethyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Overview
Description
Scientific Research Applications
Chemistry and Properties
Compounds containing benzimidazole derivatives, like the one , have been extensively reviewed for their fascinating variability in chemistry and properties. They exhibit a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. These characteristics make them valuable in scientific research for understanding their potential applications and identifying gaps for future investigations (Boča, Jameson, & Linert, 2011).
Applications in Organic Synthesis and Catalysis
The role of heterocyclic N-oxide molecules, including imidazole derivatives, in organic synthesis, catalysis, and drug applications has been highlighted. These compounds are recognized for their versatility as synthetic intermediates with significant biological importance. Their functionalities extend to forming metal complexes, designing catalysts, and facilitating asymmetric syntheses. Such attributes underscore their utility in advancing chemistry and medicinal research, offering a foundation for developing novel chemistry and drug development investigations (Li et al., 2019).
Phase Behavior and Solubility
Research on ionic liquids, especially imidazolium-based ionic liquids, shows significant effects on the solubility of various solutes, including aromatic compounds. This solubility influence points towards applications in environmentally friendly solvents with tunable properties. Such findings are crucial for developing alternative solvents that can efficiently dissolve polar and non-polar aromatic compounds, potentially applicable in separation processes and extraction from original matrices (Visak et al., 2014).
Biological and Medicinal Applications
The synthesis and transformation of phosphorylated derivatives of azoles, including imidazole, highlight their importance in biological systems. These compounds have shown a range of activities, including insectoacaricidal, anti-blastic, and sugar-lowering effects. Such diversity in biological activity underscores the potential of ethyl 3-(1,2-dimethyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate and related compounds for further research and development in medicinal chemistry and biological applications (Abdurakhmanova et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given the structural similarity to n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines , it’s plausible that this compound might affect similar biochemical pathways.
Result of Action
Compounds with similar structures have shown varied medicinal applications , suggesting that this compound might have similar effects.
Properties
IUPAC Name |
ethyl 3-[(1,2-dimethylbenzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-4-27-19(25)10-12-24(18-7-5-6-11-21-18)20(26)15-8-9-17-16(13-15)22-14(2)23(17)3/h5-9,11,13H,4,10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUWBSPFQWDSIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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